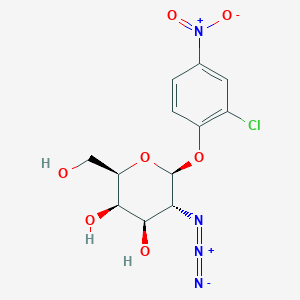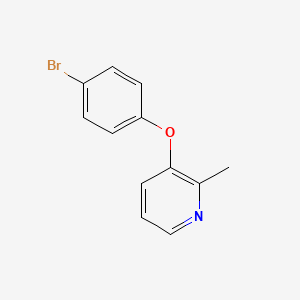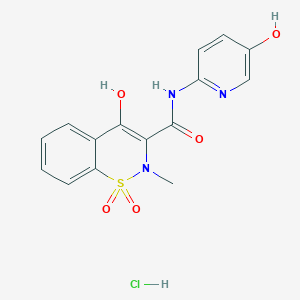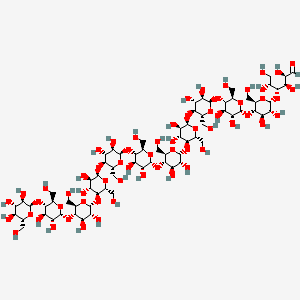
p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside: is a biochemical compound with the molecular formula C12H13ClN4O7 and a molecular weight of 360.71 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside involves the azido conjugation of beta-D-galactopyranoside. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature.
Analyse Des Réactions Chimiques
Types of Reactions
p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside can undergo several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative .
Applications De Recherche Scientifique
p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins.
Chemical Biology: The compound’s unique structure allows it to be used in the study of biological systems at the molecular level.
Medicinal Chemistry: It can be used in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, which are used to label and track biomolecules . The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-nitrophenyl 2-azido-2-deoxy-beta-D-galactopyranoside
- p-Nitrophenyl 2-azido-2-deoxy-beta-D-galactopyranoside
Uniqueness
p-Nitro-o-chlorophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is unique due to the presence of both nitro and azido groups, which provide distinct chemical reactivity and versatility in research applications .
Propriétés
Formule moléculaire |
C12H13ClN4O7 |
|---|---|
Poids moléculaire |
360.71 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6S)-5-azido-6-(2-chloro-4-nitrophenoxy)-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H13ClN4O7/c13-6-3-5(17(21)22)1-2-7(6)23-12-9(15-16-14)11(20)10(19)8(4-18)24-12/h1-3,8-12,18-20H,4H2/t8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
BJMHBPGJICQXPT-RMPHRYRLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)
![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)

![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)

![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
